Methyl 5-amino-2-bromo-4-methylbenzoate
Overview
Description
Methyl 5-amino-2-bromo-4-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Anti-Cancer Drug Intermediates : Methyl 5-amino-2-bromo-4-methylbenzoate is instrumental in synthesizing key intermediates for anti-cancer drugs. For instance, it is used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound involved in inhibiting thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).
Development of Insecticides : This compound is also a precursor in the synthesis of Chloranthraniliprole, a prominent insecticide. The process involves several stages, including hydrogenation, chlorination, and aminolysis, demonstrating its versatility and importance in chemical synthesis (Zheng Jian-hong, 2012).
Molecular and Structural Analysis
Molecular Structure and Vibrational Spectra Studies : this compound has been the subject of extensive molecular structure and vibrational spectra studies. For instance, research on 2-amino-5-bromo-benzoic acid methyl ester, a related compound, delved into its molecular structures, vibrational wavenumbers, and the formation of hydrogen bonds using NBO calculations. Such studies are crucial for understanding the chemical and physical properties of these compounds (N. Balamurugan et al., 2015).
NLO Applications and Crystal Growth : The compound is also significant in non-linear optical (NLO) applications, as evident in the growth and characterization of Methyl 2-amino-5-bromobenzoate crystal. Such research highlights its potential in optical technologies and the importance of its crystallographic characterization for technological applications (M. Parthasarathy & R. Gopalakrishnan, 2012).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302 . The precautionary statements for handling this compound include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 5-amino-2-bromo-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNWLHJRDAYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718852 | |
Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474330-54-6 | |
Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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